(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Description

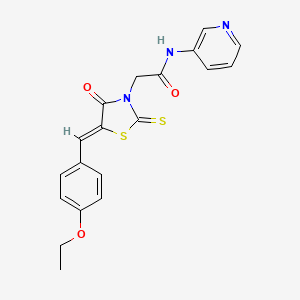

The compound (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide (CAS: 637319-59-6) is a thiazolidinone derivative characterized by a 4-ethoxybenzylidene substituent at the 5-position of the thioxothiazolidinone core and a pyridin-3-yl acetamide side chain . Key structural features include:

- Z-configuration at the benzylidene double bond (C5 position).

- Thioxothiazolidinone ring (4-oxo-2-thioxo), a heterocyclic system associated with diverse bioactivities.

- 4-ethoxybenzylidene group, providing electron-donating effects via the ethoxy substituent.

Properties

IUPAC Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-2-25-15-7-5-13(6-8-15)10-16-18(24)22(19(26)27-16)12-17(23)21-14-4-3-9-20-11-14/h3-11H,2,12H2,1H3,(H,21,23)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSBMRAEIHPQPP-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. Thiazolidinones have been studied for their potential as anti-inflammatory, antibacterial, and anticancer agents.

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties. Studies indicate that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. The specific compound may exert its effects by:

- Inhibiting key signaling pathways : Such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

- Inducing reactive oxygen species (ROS) : Leading to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Activity

Compounds similar to this compound have exhibited antimicrobial properties against various bacterial strains. The mechanisms might include:

- Disruption of bacterial cell wall synthesis : Impairing the integrity of bacterial cells.

- Inhibition of bacterial enzymes : Such as DNA gyrase or RNA polymerase.

Anti-inflammatory Activity

Thiazolidinone derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes.

Case Studies

- Anticancer Studies : A study published in 2020 demonstrated that thiazolidinone derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Antimicrobial Efficacy : In vitro studies showed that certain thiazolidinones exhibited activity against multi-drug resistant strains of bacteria, suggesting potential for development as new antimicrobial agents.

- Anti-inflammatory Mechanisms : Research has indicated that thiazolidinone compounds can modulate immune responses, reducing inflammation in models of arthritis and other inflammatory diseases.

Data Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

The 4-ethoxybenzylidene group distinguishes this compound from analogs with alternative substituents. For example:

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide (CAS: 6124-31-8)

- 3-bromobenzylidene substituent replaces the 4-ethoxy group.

- Bromine introduces steric bulk and electron-withdrawing effects, altering electronic distribution and binding affinity compared to the ethoxy group.

Table 1: Structural Comparison of Key Analogs

Electronic and Steric Effects

- Its OCH₃ group may also increase solubility in polar solvents .

- 3-bromobenzylidene : Bromine’s electron-withdrawing nature reduces electron density, which could decrease binding to hydrophobic pockets but improve halogen-bonding interactions. Its larger atomic radius may sterically hinder interactions with target proteins .

Thioxothiazolidinone Core Modifications

The thioxothiazolidinone scaffold is conserved across analogs, but substituent variations at the 5-position significantly influence activity. For instance:

Methodological Considerations in Structural Comparison

Graph-based comparison methods () are critical for analyzing thiazolidinone derivatives. The target compound and its analogs share a common thioxothiazolidinone backbone (vertices: S, N, O; edges: conjugated double bonds), but differences in substituent graphs (e.g., ethoxy vs. bromine) lead to divergent physicochemical and biological profiles .

Hypothetical Implications for Bioactivity

- 4-ethoxy analog : Enhanced solubility and electron-rich aromatic systems may favor interactions with enzymes requiring hydrophobic or π-stacking interactions.

- 3-bromo analog : Halogen bonding and steric effects could improve selectivity for targets with complementary binding pockets.

Q & A

Q. What are the standard synthesis protocols for (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide?

The synthesis typically involves condensation of a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) with a substituted benzaldehyde derivative (e.g., 4-ethoxybenzaldehyde) under acidic or basic conditions. Key steps include:

- Reagent selection : Catalysts like piperidine or acetic acid are used to facilitate benzylidene formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol are common for optimizing reaction homogeneity .

- Purification : Recrystallization from acetic acid or column chromatography ensures purity . Example protocol:

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- TLC : Monitors reaction progress and identifies intermediates using solvent systems like hexane:ethyl acetate .

- NMR spectroscopy : Confirms the Z-configuration of the benzylidene group via coupling constants (e.g., 3J = 12–14 Hz for trans-olefin protons) and aromatic proton splitting patterns .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching C21H20N3O3S2) .

- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .

Q. What biological assays are routinely used to evaluate the compound’s activity?

- Enzyme inhibition assays : Targets like cyclooxygenase (COX) or protein kinases, measured via spectrophotometric methods (e.g., NADH depletion for kinase activity) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50 values .

- Antimicrobial testing : Agar diffusion or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst screening : Compare bases (e.g., piperidine vs. K2CO3) and acids (e.g., acetic acid vs. HCl) to enhance benzylidene formation kinetics .

- Solvent effects : Test DMF (high polarity) vs. ethanol (protic solvent) to balance reaction rate and byproduct formation .

- Temperature gradients : Microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce reaction time vs. conventional heating (80°C, 12h) . Example optimization table:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | DMF | 80 | 65 |

| K2CO3 | Ethanol | 70 | 58 |

| Acetic acid | DMF | 90 | 72 |

Q. How should researchers address contradictory bioactivity data across different assays?

- Orthogonal assays : Validate cytotoxicity results with apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

- Dose-response curves : Ensure consistent IC50 trends across multiple cell lines or enzymatic targets .

- Structural analogs : Compare activity of derivatives (e.g., 4-methoxy vs. 4-ethoxy substituents) to isolate substituent effects .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Molecular docking : Simulate binding to targets like COX-2 or EGFR kinase using software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with pyridinyl groups) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design . Example SAR table:

| Substituent (R) | LogP | IC50 (μM, HepG2) | Binding Energy (kcal/mol, COX-2) |

|---|---|---|---|

| 4-Ethoxy | 3.2 | 12.5 | -8.7 |

| 4-Methoxy | 2.9 | 18.3 | -7.9 |

| 4-Fluoro | 2.7 | 9.8 | -9.1 |

Q. How can stability issues under varying pH and temperature be mitigated?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH-dependent solubility : Adjust formulation buffers (e.g., phosphate buffer pH 7.4) to minimize hydrolysis of the thioxothiazolidinone ring .

Q. What strategies enhance bioactivity through derivative design?

- Benzylidene modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve target affinity .

- Pyridinyl substitutions : Replace pyridin-3-yl with pyridin-4-yl to alter hydrogen-bonding patterns .

- Heterocyclic replacements : Substitute thiazolidinone with thiophene or pyrimidine to modulate pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.